molecular formula C13H21N3O2 B11863757 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine

Katalognummer: B11863757
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: CMJXMWAQYCKVKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals known for its versatility and broad biological activity. The pyrimidine core is a common building block in approved drugs and investigational compounds targeting various diseases, including anticancer, antimicrobial, and antiviral agents . This specific molecule combines the pyrimidine ring with a tert-butoxycarbonyl (Boc)-protected piperidine moiety, a structural feature seen in the synthesis of complex bioactive molecules . The Boc-protecting group is particularly valuable in multi-step synthetic routes, as it is stable under various conditions and can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization. Researchers may explore this compound as a key intermediate in the development of potential therapeutics. Pyrimidine-based structures have been successfully utilized in the discovery of kinase inhibitors , serotonin receptor agonists , and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The structural attributes of this compound make it a valuable template for constructing diverse chemical libraries for high-throughput screening and for structure-activity relationship (SAR) studies. Handle this material with care in a laboratory setting. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C13H21N3O2

Molekulargewicht

251.32 g/mol

IUPAC-Name

2-[1-[(2-methylpropan-2-yl)oxy]piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-16-9-5-11(6-10-16)17-12-14-7-4-8-15-12/h4,7-8,11H,5-6,9-10H2,1-3H3

InChI-Schlüssel

CMJXMWAQYCKVKY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)ON1CCC(CC1)OC2=NC=CC=N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives. The tert-butoxy group is introduced through a nucleophilic substitution reaction.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative. This step usually involves the use of a base, such as sodium hydride, to deprotonate the piperidine nitrogen, followed by nucleophilic attack on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine substituent.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets involved in cancer and neurological disorders.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrimidine compounds can exhibit anticancer properties . A study demonstrated that similar compounds induced apoptosis in cancer cell lines, suggesting that 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine may also have similar effects.

Data Table: Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)Mechanism of Action
2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidineFaDu (hypopharyngeal)0.5Induction of apoptosis
Related Compound AMDA-MB-231 (breast)0.3Inhibition of cell proliferation

Neuropharmacology

The piperidine moiety is known for its interaction with neurotransmitter systems, making this compound a candidate for studying neurological disorders .

Case Study: Modulation of Neurotransmitter Receptors

In vitro studies have shown that compounds with similar structures can modulate the activity of neurotransmitter receptors, potentially offering therapeutic benefits in conditions like anxiety and depression.

Targeted Drug Delivery Systems

The rigid structure provided by the piperidine link can be utilized in the development of targeted drug delivery systems , particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology.

Application Example

The incorporation of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine into PROTAC designs has been shown to enhance the specificity and efficacy of targeted protein degradation, thereby improving therapeutic outcomes in cancer treatment.

Wirkmechanismus

The mechanism of action of 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The piperidine ring and pyrimidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine and three related compounds from the evidence. These analogs share the piperidin-4-yl-oxypyrimidine backbone but differ in substituents, which critically impact their properties.

Compound Name Substituent on Piperidine Pyrimidine Substitution Molecular Formula Molecular Weight Key Features
2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine (Target) tert-Butoxy None C₁₃H₂₁N₃O₂ 275.3* Bulky tert-butoxy group; potential for improved lipophilicity and stability
2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine 5-Bromothiophen-2-ylmethyl 5-(1-Methylpyrazol-4-yl) C₁₈H₂₀BrN₅OS 434.4 Bromothiophene and pyrazole groups; likely bioactive but with higher MW
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrimidine 5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl None C₁₉H₂₃N₃O₃S 373.5 Sulfonyl group enhances polarity; possible kinase inhibition
4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine 2,3-Dihydrobenzofuran-5-ylsulfonyl 2-Methyl C₁₈H₂₁N₃O₄S 375.4 Methylpyrimidine and dihydrobenzofuran sulfonyl; balanced polarity

Notes:

  • Substituent Effects :
    • The tert-butoxy group in the target compound is less polar than sulfonyl or bromothiophene groups in analogs, suggesting higher lipophilicity and possibly better membrane permeability.
    • Sulfonyl-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding capacity, enhancing target binding but reducing metabolic stability.
    • Bromothiophene and pyrazole groups in introduce halogen and heterocyclic motifs, often associated with pharmacological activity but increased risk of toxicity.

Research Findings and Implications

Structural Activity Relationships (SAR)

  • Lipophilicity : The tert-butoxy group in the target compound likely increases logP compared to sulfonyl-containing analogs, which could improve blood-brain barrier penetration but reduce aqueous solubility.

Limitations and Data Gaps

  • No experimental data (e.g., solubility, IC₅₀ values) are available for the target compound or its analogs in the evidence, limiting direct comparisons.
  • Synthetic routes and purity details are absent, which are critical for reproducibility and pharmacological profiling.

Biologische Aktivität

The compound 2-((1-(tert-butoxy)piperidin-4-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a tert-butoxy group and a piperidine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2

Research indicates that pyrimidine derivatives, including those with piperidine linkers, often exhibit significant biological activities through various mechanisms:

  • Antiviral Activity : Compounds similar to 2-((1-(tert-butoxy)piperidin-4-yl)oxy)pyrimidine have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, highlighting their potential in antiviral therapy .
  • Anticancer Properties : Some pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their role as potential anticancer agents. For instance, oxazolo[5,4-d]pyrimidines have shown inhibition of cancer cell proliferation through apoptosis induction .
  • Kinase Inhibition : Certain derivatives exhibit inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and JAK kinases, which are critical in tumor angiogenesis and growth .

Structure-Activity Relationships (SAR)

The SAR studies of piperidine-substituted pyrimidines reveal that modifications to the piperidine linker significantly affect biological activity. For example, variations in the substituents on the piperidine ring can enhance potency against HIV strains resistant to conventional therapies . The following table summarizes key findings from SAR studies:

CompoundActivityEC50 (nM)Remarks
K-5a2Anti-HIV1.16High potency against NNRTI-resistant strains
14bAnticancer5.79-28.3Effective against multiple cancer cell lines
16cAnticancer2.85-18.0Superior activity compared to existing drugs

Case Studies

  • Antiviral Activity Against HIV : A study demonstrated that compounds structurally similar to 2-((1-(tert-butoxy)piperidin-4-yl)oxy)pyrimidine exhibited potent antiviral activity with EC50 values significantly lower than those of existing NNRTIs . This indicates a promising avenue for developing effective treatments for HIV.
  • Cytotoxicity in Cancer Models : Another study evaluated the cytotoxic effects of pyrimidine derivatives on human cancer cell lines, revealing that certain compounds could induce apoptosis and inhibit cell proliferation effectively . The findings suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((1-(tert-Butoxy)piperidin-4-yl)oxy)pyrimidine?

Methodological Answer:
The synthesis typically involves coupling a tert-butoxy-protected piperidine derivative with a pyrimidine scaffold. Key steps include:

  • Protection of piperidine nitrogen : Use tert-butoxycarbonyl (Boc) groups to stabilize the piperidine intermediate during reactions .
  • Nucleophilic substitution : React 1-Boc-4-hydroxypiperidine with a halogenated pyrimidine (e.g., 2-chloropyrimidine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the ether linkage .
  • Deprotection (if required) : Acidic conditions (e.g., HCl in dioxane) can remove the Boc group post-coupling .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure, with distinct peaks for the tert-butoxy group (δ ~1.2 ppm for CH₃) and pyrimidine protons (δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₃H₂₀N₃O₂: 274.1556) .
  • HPLC-PDA : Assess purity (>98%) and detect impurities using reverse-phase columns .

Advanced: How can researchers address low yields in the coupling step between piperidine and pyrimidine?

Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Optimize by:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature control : Heating (40–60°C) improves reaction kinetics without degrading the Boc group .
  • Solvent screening : Test polar solvents like DMF or acetonitrile to stabilize transition states .
  • Substrate pre-activation : Convert hydroxyl groups to better leaving groups (e.g., mesyl or tosyl derivatives) .

Advanced: How to interpret contradictory NOE (Nuclear Overhauser Effect) data during structural confirmation?

Methodological Answer:
Contradictions may indicate conformational flexibility or overlapping signals. Mitigate by:

  • 2D NMR : Use HSQC and HMBC to resolve ambiguous correlations, especially between the piperidine and pyrimidine moieties .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental NOEs .
  • Variable-temperature NMR : Cool samples to slow molecular motion and sharpen peaks .

Basic: What safety protocols are essential when handling tert-butoxy-protected intermediates?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloromethane) .
  • Storage : Keep intermediates in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .
  • Spill management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for acids) .

Advanced: What computational tools predict the drug-likeness of this compound?

Methodological Answer:

  • Lipinski’s Rule of Five : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors using software like Molinspiration .
  • ADMET Prediction : Tools like SwissADME estimate oral bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases or GPCRs) .

Advanced: How to design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Buffer preparation : Test stability in buffers (pH 1–10) at 37°C to simulate physiological and storage conditions .
  • HPLC monitoring : Quantify degradation products (e.g., tert-butanol from Boc cleavage) over 24–72 hours .
  • Kinetic analysis : Plot degradation rates vs. pH to identify labile regions (e.g., ether or Boc groups) .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate unreacted starting materials .
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .
  • Centrifugal filtration : Remove particulate impurities using 0.2 µm nylon filters .

Advanced: How to troubleshoot unexpected byproducts in the synthesis?

Methodological Answer:

  • LC-MS analysis : Identify byproducts via molecular weight and fragmentation patterns .
  • Mechanistic studies : Probe for side reactions (e.g., SN1 vs. SN2 pathways) using isotopic labeling or kinetic isotope effects .
  • Additive screening : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates like tert-butoxy radicals .

Advanced: What strategies enhance the compound’s solubility for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Salt formation : React with HCl or sodium salts to improve aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.